molecular formula C22H23N3O2 B2436820 3-((6-methylpyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide CAS No. 1904357-96-5

3-((6-methylpyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide

Cat. No. B2436820
M. Wt: 361.445
InChI Key: IBFCKCBHQUOMQH-UHFFFAOYSA-N
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Description

3-((6-methylpyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide is a compound that has gained significant attention in scientific research for its potential applications in various fields. It is a complex organic compound that has a unique structure and properties.

Scientific Research Applications

Antagonists for Obesity Treatment

  • A study identified a substituted 4-aminopiperidine showing activity in an MCH assay from an HTS effort. This led to the identification of active MCH antagonists, including a variation with high binding affinity to the MCH receptor, suggesting potential applications in treating obesity (Kim et al., 2006).

Catalyst in Organic Synthesis

  • Another research introduced an amide derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine as a powerful ligand for Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts, indicating its utility in synthetic organic chemistry (Ma et al., 2017).

Bone Turnover and Osteoporosis

  • Research identified 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid as a potent and selective antagonist of the alpha(v)beta(3) receptor with potential applications in bone turnover and osteoporosis treatment (Hutchinson et al., 2003).

Anticancer Activity

  • A study synthesized compounds with potential anticancer activity, including interactions with the colchicine binding site of tubulin, which may contribute to the inhibition of tubulin polymerization (Jayarajan et al., 2019).

Improved Synthesis Methods

  • Research has also focused on optimizing the synthesis of related compounds, which is crucial for their application in various fields of medicinal chemistry (Song, 2007).

Novel Heterocyclic Systems

  • Another study explored the creation of new heterocyclic systems through Hofmann rearrangement and other reactions, broadening the scope of these compounds in chemical research (Deady & Devine, 2006).

properties

IUPAC Name

3-(6-methylpyridin-2-yl)oxy-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16-6-4-11-21(24-16)27-19-12-13-25(15-19)22(26)23-14-18-9-5-8-17-7-2-3-10-20(17)18/h2-11,19H,12-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFCKCBHQUOMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((6-methylpyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide

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